ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a cyclopentylpropanoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the amide bond: The reaction between 4-aminobenzoic acid and 3-cyclopentylpropanoic acid chloride in the presence of a base such as triethylamine to form 4-[(3-cyclopentylpropanoyl)amino]benzoic acid.
Esterification: The resulting 4-[(3-cyclopentylpropanoyl)amino]benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 4-[(3-cyclopentylpropanoyl)amino]benzoic acid and ethanol.
Reduction: Ethyl 4-[(3-cyclopentylpropyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s ester and amide functionalities make it suitable for the development of polymers and advanced materials.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the cyclopentylpropanoyl group, making it less hydrophobic and potentially less effective in certain applications.
Ethyl 4-[(3-cyclohexylpropanoyl)amino]benzoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group, which may affect its binding properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical and chemical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
ethyl 4-(3-cyclopentylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-4-6-13/h8-11,13H,2-7,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADUXDNPULCXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.